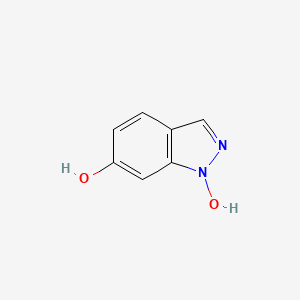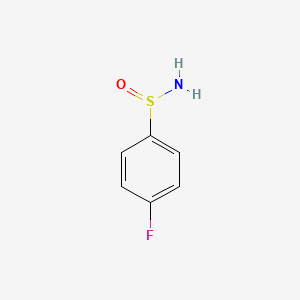
3-Methoxyisonicotinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyisonicotinimidamide is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a methoxy group attached to an isonicotinimidamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyisonicotinimidamide typically involves the reaction of isonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired imidamide. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Methoxyisonicotinimidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxyisonicotinimidamide.
Reduction: Formation of 3-methoxyisonicotinamines.
Substitution: Formation of various substituted isonicotinimidamides depending on the nucleophile used.
科学的研究の応用
3-Methoxyisonicotinimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Methoxyisonicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
類似化合物との比較
Similar Compounds
- 3-Methoxyisonicotinamide
- 3-Methoxyisonicotinic acid
- 3-Methoxyisonicotinyl chloride
Uniqueness
3-Methoxyisonicotinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets.
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
3-methoxypyridine-4-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-11-6-4-10-3-2-5(6)7(8)9/h2-4H,1H3,(H3,8,9) |
InChIキー |
ATKDMIFDEBLYSN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)





